BenchChemオンラインストアへようこそ!

Varespladib

Inflammation Drug Discovery Enzymology

Varespladib (LY315920) is the definitive sPLA2 inhibitor for research, distinguished by its unique selectivity profile: nanomolar potency against group IIA, V, and X isoforms with 40-fold lower activity against group IB, minimizing off-target effects. Its validated broad-spectrum inhibition of snake venom PLA2 from six continents and ability to reverse paralysis in vivo make it an essential positive control for antivenom research. Ideal for inflammation studies with cross-species activity. Available as high-purity active compound (≥98%) or as prodrug (varespladib methyl) for oral dosing studies. Ensure reliable target engagement with the exact validated compound.

Molecular Formula C21H20N2O5
Molecular Weight 380.4 g/mol
CAS No. 172732-68-2
Cat. No. B1683477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarespladib
CAS172732-68-2
Synonyms((3-(aminooxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl)oxy)acetate
S 5920
S-5920
varespladi
Molecular FormulaC21H20N2O5
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N
InChIInChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)
InChIKeyBHLXTPHDSZUFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Varespladib (LY315920) Procurement Guide: A Selective sPLA2 Inhibitor with Validated Differentiation


Varespladib (LY315920, CAS 172732-68-2) is a potent, selective inhibitor of human group IIA secretory phospholipase A2 (sPLA2) with a reported IC50 of 9 nM [1]. It also inhibits the GIIE, GV, and GX isoforms with low nanomolar potency, but demonstrates 40-fold lower activity against group IB pancreatic sPLA2 and is inactive against cytosolic PLA2 [2]. The molecule was advanced to clinical evaluation as an anti-inflammatory agent targeting the arachidonic acid pathway and has been repurposed as a broad-spectrum inhibitor of snake venom PLA2 enzymes [3].

Why sPLA2 Inhibitors Are Not Interchangeable: Varespladib's Isoform Selectivity Profile Defines Its Utility


Secretory phospholipase A2 (sPLA2) constitutes a family of enzymes with distinct physiological and pathological roles. The inhibition of different sPLA2 isoforms can lead to vastly different biological outcomes. Varespladib's unique selectivity for the group IIA, V, and X isoforms, while sparing the pancreatic IB isoform and cytosolic PLA2, is a critical differentiator [1]. A broad-spectrum or isoform-nonselective sPLA2 inhibitor would likely carry a higher risk of off-target effects, particularly in the gastrointestinal tract. Furthermore, clinical trial data demonstrates that even a potent, selective inhibitor like varespladib can yield unexpected outcomes in complex disease states like acute coronary syndrome (ACS) [2]. This underscores the necessity of using the exact, validated compound for specific research applications; substituting with a purportedly similar sPLA2 inhibitor without identical selectivity and clinical validation introduces unacceptable variability and risk of experimental failure.

Varespladib (LY315920) Quantitative Differentiation Evidence for Scientific Selection


Isoform Selectivity: Varespladib (LY315920) vs. Group IB sPLA2

Varespladib demonstrates high selectivity for its primary target, human group IIA sPLA2, over the closely related group IB (pancreatic) isoform. This selectivity is essential for minimizing potential gastrointestinal side effects associated with pancreatic sPLA2 inhibition. [1]

Inflammation Drug Discovery Enzymology

Cross-Species Potency of Varespladib (LY315920) on sPLA2 Activity in Serum

Varespladib exhibits potent, low nanomolar inhibition of sPLA2 activity across multiple preclinical species' serum. This cross-species consistency is a key differentiator, enabling more reliable translation from animal models to human studies compared to compounds with highly variable inter-species potency. [1]

Pharmacokinetics Preclinical Development Species Scaling

Broad-Spectrum Snake Venom PLA2 Inhibition: Varespladib vs. Varespladib Methyl

Both varespladib (LY315920) and its oral prodrug, varespladib methyl (LY333013), demonstrate high-level inhibition of snake venom phospholipase A2 (svPLA2) across a wide range of species. This broad-spectrum activity underpins its repurposing as an antivenom adjunct. A direct comparison shows varespladib is significantly more potent in vitro against Russell's viper venom. [1]

Toxicology Antivenom Drug Repurposing

In Vivo Reversal of Neurotoxic Paralysis by Varespladib

In a preclinical mouse model of severe envenomation, intravenous administration of varespladib (LY315920) was able to reverse established, severe paralytic manifestations induced by several presynaptically acting neurotoxic venoms. This is a high-bar functional endpoint that differentiates it from less potent or less bioavailable inhibitors. [1]

Neuroscience Envenomation In Vivo Pharmacology

Clinical Trial Outcomes: Varespladib (LY315920) in Acute Coronary Syndrome (ACS)

The Phase 3 VISTA-16 trial provides a unique, large-scale, negative dataset that is critical for scientific selection. The trial was terminated early due to futility and a signal for harm, providing a clear, quantitative benchmark for the compound's performance in a complex clinical setting. This data distinguishes varespladib from other sPLA2 inhibitors that lack such definitive human outcome data. [1]

Cardiovascular Clinical Trial Drug Development

Varespladib (LY315920) in Practice: Validated Research and Procurement Scenarios


In Vitro Studies of Snake Venom Neutralization and Antivenom Adjunct Development

Researchers developing novel antivenom strategies or studying the role of PLA2 toxins in snake envenomation should prioritize varespladib (LY315920) for its well-characterized, broad-spectrum inhibition of snake venom PLA2. Its nanomolar to picomolar potency against venoms from six continents [1] and its ability to reverse paralysis in vivo [2] make it a critical positive control and a benchmark for new small molecule inhibitors.

Preclinical Investigation of sPLA2 Biology in Inflammatory and Cardiovascular Models

For fundamental research into the role of sPLA2 isoforms (IIA, V, X) in inflammation and atherosclerosis, varespladib serves as a highly selective and well-validated tool compound. Its cross-species potency [3] ensures reliable target engagement in common rodent models. However, its procurement must be accompanied by a clear understanding of the VISTA-16 trial outcomes [4] to contextualize in vivo findings, particularly in cardiovascular research.

Pharmacological Benchmarking and Assay Development for Novel sPLA2 Inhibitors

Drug discovery programs targeting sPLA2 require a well-defined reference inhibitor for assay development and for benchmarking new chemical entities. Varespladib's extensive characterization—including its isoform selectivity profile, potency in cell-based assays (e.g., inhibition of TXA2 release with IC50 of 0.79 µM [5]), and species-specific serum activity—provides a robust and reproducible standard for comparing the potency and selectivity of novel inhibitors.

Studies Requiring In Vivo Efficacy with a Known Pharmacokinetic/Pharmacodynamic Profile

For in vivo studies, varespladib (LY315920) is available for parenteral administration, offering direct and rapid target engagement, as demonstrated in envenomation models [2]. For studies requiring oral dosing, the prodrug varespladib methyl (LY333013) is the appropriate selection, given its established conversion to the active metabolite varespladib in vivo [6]. The choice between these two forms should be driven by the required route of administration and the need for immediate vs. sustained target inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Varespladib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.